Decyl methacrylate
Overview
Description
Decyl methacrylate is an ester of methacrylic acid and decanol. It is a clear, light tan liquid that is insoluble in water. The compound is known for its hydrophobic properties and is used in various industrial applications, including the production of polymers and coatings .
Mechanism of Action
Target of Action
Decyl methacrylate is primarily used as a monomer in the chemical industry . It is a key component in the production of polymers, which are used in a variety of applications, including polymer emulsions, polymer coatings, adhesives, sealants, and more . Therefore, the primary targets of this compound are the molecules it interacts with during the polymerization process.
Mode of Action
This compound, as an acrylate ester, participates in polymerization reactions . It reacts with other monomers to form polymers, resulting in a change in the physical and chemical properties of the resulting product . The interaction of this compound with its targets leads to the formation of durable and versatile materials used in various industries .
Biochemical Pathways
It is known that this compound participates in the polymerization process, which involves a series of chemical reactions leading to the formation of polymers . These polymers can then be used in various applications, affecting different biochemical pathways depending on their specific use.
Pharmacokinetics
It’s important to note that this compound is a stable compound at room temperature but can react when exposed to high temperatures, open flames, or oxidizing agents .
Result of Action
The primary result of this compound’s action is the formation of polymers. These polymers have a wide range of applications, from the creation of polymer emulsions and coatings to the production of adhesives and sealants . The molecular and cellular effects of this compound’s action are largely dependent on the specific application of the resulting polymers.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, while this compound is stable under normal conditions, it can react when exposed to high temperatures, open flames, or oxidizing agents . Therefore, it is crucial to store and handle this compound properly to ensure its stability and effectiveness.
Biochemical Analysis
Biochemical Properties
Decyl methacrylate is an acrylate ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Temporal Effects in Laboratory Settings
This compound is stable under normal temperatures but may combust when exposed to high temperatures, open flames, or oxidizing agents . It should be stored at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl methacrylate can be synthesized through the esterification of methacrylic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes. Methacryloyl chloride is reacted with decanol in the presence of a base such as triethylamine. This method allows for high conversion rates and efficient production .
Chemical Reactions Analysis
Types of Reactions: Decyl methacrylate, being an ester, undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methacrylic acid and decanol.
Polymerization: this compound can undergo free radical polymerization to form polymers. This reaction is typically initiated using a radical initiator such as azobisisobutyronitrile (AIBN).
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water.
Polymerization: Radical initiators like azobisisobutyronitrile, heat.
Transesterification: Alcohols, catalysts such as sodium methoxide.
Major Products Formed:
Hydrolysis: Methacrylic acid, decanol.
Polymerization: Poly(this compound).
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Decyl methacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. These polymers are utilized in coatings, adhesives, and sealants.
Biology: this compound-based polymers are explored for their biocompatibility and are used in biomedical applications such as drug delivery systems.
Medicine: The compound is investigated for its potential in creating biocompatible materials for medical devices.
Industry: this compound is used in the production of hydrophobic coatings, which are essential in various industrial applications, including oil processing and heat exchangers
Comparison with Similar Compounds
- Nonyl methacrylate
- Octadecyl methacrylate
- Isobornyl methacrylate
Comparison: this compound is unique due to its specific chain length, which imparts distinct hydrophobic properties. Compared to nonyl methacrylate, this compound has a longer alkyl chain, resulting in higher hydrophobicity. Octathis compound, with an even longer chain, offers greater hydrophobicity but may have different mechanical properties. Isobornyl methacrylate, on the other hand, has a bulky isobornyl group, which affects its polymerization behavior and the properties of the resulting polymers .
Properties
IUPAC Name |
decyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3/h2,4-12H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBGXKPAKVYEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Record name | DECYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29320-53-4 | |
Record name | Poly(decyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29320-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6024915 | |
Record name | Decyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Decyl methacrylate is a clear light tan liquid. Insoluble in water. (NTP, 1992) | |
Record name | DECYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (NTP, 1992) | |
Record name | DECYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
3179-47-3 | |
Record name | DECYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Decyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3179-47-3 | |
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Record name | Decyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179473 | |
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Record name | Decyl methacrylate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20975 | |
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Record name | 2-Propenoic acid, 2-methyl-, decyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Decyl methacrylate | |
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Record name | Decyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.689 | |
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Record name | DECYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FH245R509 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of decyl methacrylate?
A1: The molecular formula of this compound is C14H26O2, and its molecular weight is 226.36 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers frequently characterize this compound and its polymers using Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ]
Q3: How does the long alkyl side chain of this compound influence its polymers' properties?
A3: The long decyl side chain contributes to the hydrophobic nature of this compound polymers. It also influences their glass transition temperature, flexibility, and solubility in various solvents. [, , ] For instance, incorporating this compound into poly(methyl methacrylate) (PMMA) increases its flexibility and reduces its glass transition temperature, potentially making it suitable for low-temperature applications. []
Q4: How is this compound employed in ion-selective electrode (ISE) technology?
A4: this compound, often copolymerized with methyl methacrylate, serves as a robust and plasticizer-free matrix for ion-selective electrode (ISE) membranes. [, , , , ] These membranes demonstrate excellent selectivity and sensitivity towards various ions, including H+, K+, Ca2+, Ag+, Pb2+, I−, NO3−, and NH4+, with detection limits often reaching the nanomolar range. [, , ]
Q5: What are the advantages of using this compound in ISEs compared to traditional PVC-based membranes?
A5: this compound-based ISE membranes offer several advantages over conventional plasticized poly(vinyl chloride) (PVC) membranes, including: []
Q6: How does covalent attachment of ionophores to the this compound matrix enhance sensor performance?
A6: Covalent immobilization of ionophores within the this compound matrix offers several benefits: [, , ]
- Extended working range: Tailoring the ionophore's structure and basicity through covalent attachment allows for expanding the sensor's pH working range and reducing interference from common buffer components like hydrogen phthalate. []
- Reduced diffusion: Covalently bound ionophores exhibit significantly lower diffusion coefficients compared to their free counterparts, leading to improved sensitivity and lower detection limits, particularly for trace-level measurements. []
Q7: Can this compound be used for optical sensors?
A7: Yes, this compound-based materials have shown promise in developing optical sensors, particularly fluorescent nanosensors known as PEBBLEs (Probes Encapsulated By Biologically Localized Embedding). [, , , ] These nanosensors have been successfully used for intracellular monitoring of analytes like oxygen, potassium, and chloride in live cells. [, , ]
Q8: How do PEBBLE nanosensors based on this compound function?
A8: PEBBLE nanosensors typically incorporate fluorescent dyes and selective ionophores within a this compound matrix. [, , ] The ionophores selectively bind the target analyte, leading to changes in the fluorescence properties of the incorporated dyes, which can be correlated to the analyte concentration.
Q9: What are other applications of this compound polymers besides sensor technology?
A9: this compound polymers find applications as performance additives in lubricating oils, improving their viscosity index and pour point. [] They are also investigated as potential binders in coatings due to their film-forming properties. []
Q10: What is the environmental impact of this compound and its polymers?
A10: While the research provided does not directly address the environmental impact of this compound, it highlights the use of sunflower and linseed oils as potential sustainable alternatives in some applications, suggesting a growing interest in eco-friendly substitutes. []
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